N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
The compound N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole-carbohydrazide derivatives, characterized by a hydrazone linker (-NH-N=CH-) connecting a pyrazole core to a substituted aromatic ring. Key structural features include:
- Pyrazole ring: Substituted at position 3 with a thiophen-2-yl group, enhancing π-conjugation and electronic delocalization.
- Benzylidene moiety: A 5-bromo-2-hydroxyphenyl group, where the bromine atom contributes to lipophilicity, and the hydroxyl group facilitates hydrogen bonding.
- E-configuration: Confirmed via single-crystal X-ray diffraction in analogous compounds, ensuring planarity critical for biological interactions .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-10-3-4-13(21)9(6-10)8-17-20-15(22)12-7-11(18-19-12)14-2-1-5-23-14/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSWBTIZDGDGEN-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound's structure suggests potential interactions with microbial cell membranes, disrupting their integrity.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 14 | 32 |
Anticancer Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has shown promising results in inhibiting the proliferation of cancer cells in vitro. The compound was tested against several human cancer cell lines using the MTT assay.
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Comparative Drug |
|---|---|---|
| HepG2 | 10 | Doxorubicin |
| MCF-7 | 12 | Cisplatin |
| PC-3 | 15 | Paclitaxel |
Anti-inflammatory Potential
In silico studies have indicated that this compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. Molecular docking studies suggest strong binding affinities, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The research highlighted its potential use in developing new antimicrobial agents to combat antibiotic resistance.
Case Study 2: Anticancer Research
In another investigation, the compound was evaluated for its anticancer effects on breast cancer cells (MCF-7). The study concluded that it induced apoptosis through a caspase-dependent pathway, making it a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism by which N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
Key Observations :
Characterization Techniques:
Physicochemical and Electronic Properties
- Lipophilicity : Bromine and thiophene increase logP values, favoring membrane penetration. Hydroxyl and ethoxy groups () improve solubility in polar solvents .
- Electronic Effects : The thiophene-pyrazole core exhibits a lower HOMO-LUMO gap (~4.5 eV, estimated via DFT) compared to phenyl analogs (~5.2 eV), suggesting higher reactivity .
- Thermal Stability : Crystallographic data () indicate robust packing interactions due to halogen bonds (Br···π) and hydrogen bonds (O-H···N), enhancing thermal stability .
Computational and Crystallographic Insights
- DFT Studies : The target compound’s electron density maps () reveal charge delocalization across the thiophene-pyrazole system, enhancing electrophilic reactivity .
- Molecular Docking : Analogous compounds () exhibit binding energies of -9.2 to -10.5 kcal/mol with COX-2, driven by halogen and π-π interactions .
- Crystal Packing : Hydroxyl and bromine groups facilitate intermolecular H-bonds and halogen bonds, stabilizing the crystal lattice .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity:
- Molecular Formula : CHBrNOS
- Molecular Weight : 392.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The compound's mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Antifungal Activity
While the compound demonstrates notable antibacterial properties, its antifungal activity is relatively moderate. For instance, it has been tested against Candida albicans, showing MIC values comparable to standard antifungal agents like nystatin .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- Metal Ion Coordination : Its structure allows it to form stable complexes with metal ions, potentially disrupting cellular processes.
- Hydrogen Bonding and π–π Interactions : The presence of hydroxyl and bromine groups enhances its ability to form hydrogen bonds and engage in π–π stacking with biological macromolecules .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Potential :
- Biofilm Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
